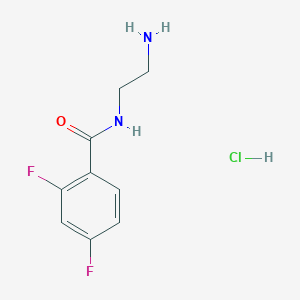

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride

Übersicht

Beschreibung

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride: is a chemical compound characterized by its molecular structure, which includes an aminoethyl group attached to a difluorobenzamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amine derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms on the benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can yield amino derivatives such as N-(2-aminoethyl)-2,4-difluorobenzamide.

Reduction can produce reduced amine derivatives.

Substitution reactions can lead to the formation of various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride may exhibit anticancer properties . It has been shown to influence signaling pathways related to cell proliferation and apoptosis. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Neurotransmitter Modulation

The compound has been investigated for its effects on neurotransmitter systems. It may enhance serotonin levels, which could be beneficial in treating neurological disorders such as depression and anxiety. Preclinical models have shown promising results in this area.

Antiparasitic Activity

In a phenotypic screen for antiparasitic activity against Trypanosoma brucei, this compound was identified as a lead compound. Further analogs demonstrated significant potency, with one compound showing an EC50 of 0.001 μM. This compound exhibited good oral bioavailability and efficacy in vivo, curing infected mice when administered orally .

Antiviral Applications

The compound has also been explored for its antiviral properties. Specifically, derivatives of 2,4-difluorobenzamide have shown inhibitory effects on hepatitis B virus (HBV) and hepatitis C virus (HCV). These compounds could serve as non-nucleoside therapeutic agents, potentially avoiding issues like toxicity and resistance associated with nucleoside analogs .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 1 µM.

Case Study 2: Neurotransmitter Enhancement

In a preclinical model for depression, administration of the compound resulted in increased serotonin levels and improved behavioral outcomes compared to control groups. This suggests potential applications in treating mood disorders.

Case Study 3: Antiparasitic Treatment

In vivo studies using a murine model of Trypanosoma brucei infection demonstrated that treatment with one of the analogs derived from this compound led to significant reductions in parasitemia and improved survival rates compared to untreated controls .

Wirkmechanismus

The mechanism by which N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(2-aminoethyl)ethanolamine: Used as a building block for fabric softeners and surfactants.

2,4-Difluorobenzamide: A related compound without the aminoethyl group, used in various chemical syntheses.

Uniqueness: N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride is unique due to the presence of both the aminoethyl group and the difluorobenzamide moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Biologische Aktivität

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on a review of recent studies.

Chemical Structure and Properties

This compound features a benzamide structure with fluorine substitutions at the 2 and 4 positions. The aminoethyl side chain enhances its solubility and biological activity. The hydrochloride form improves its aqueous solubility, making it suitable for various biochemical assays and applications in drug discovery.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound. It has been shown to influence several signaling pathways involved in cell proliferation and apoptosis. For instance, research indicates that this compound can inhibit the growth of cancer cell lines by inducing apoptosis through modulation of key regulatory proteins involved in cell cycle control.

Neurotransmitter System Interaction

The compound also interacts with neurotransmitter systems, suggesting implications for neurological research. It may affect neurotransmitter release or receptor activity, which could be beneficial in developing treatments for neurodegenerative diseases.

Antiparasitic Activity

Notably, analogs of N-(2-aminoethyl)-2,4-difluorobenzamide have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One particularly potent analog exhibited an in vitro EC50 value of 0.001 μM and showed efficacy in animal models, curing infected mice when administered orally . This highlights the compound's potential as a lead candidate for antiparasitic drug development.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Receptor Modulation : It may interact with specific receptors influencing various signaling pathways.

- Induction of Apoptosis : By altering the expression levels of apoptosis-related proteins, it can promote programmed cell death in cancer cells.

Case Studies and Research Findings

A review of literature reveals several case studies that underscore the compound's therapeutic potential:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, suggesting a broad-spectrum anticancer effect.

- Antiparasitic Efficacy : In a murine model of acute T. brucei infection, an analog cured 2 out of 3 mice at a dosage of 50 mg/kg daily for four days. This study emphasizes the compound's effectiveness and potential for further development as an antiparasitic agent .

Comparative Analysis with Related Compounds

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,4-difluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAWDFDALAVXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.